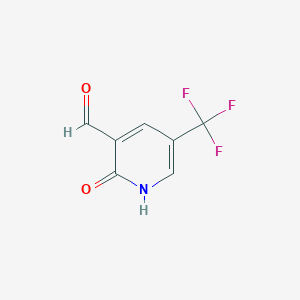

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGNOPWHPRCTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600304 | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129904-48-9 | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely documented approach involves lithium-halogen exchange followed by formylation using dimethylformamide (DMF). Starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol, sodium hydride deprotonates the hydroxyl group, generating a stabilized phenoxide intermediate. Subsequent treatment with tert-butyllithium at -78°C facilitates bromine-lithium exchange, producing a nucleophilic aryl lithium species. Quenching with DMF introduces the aldehyde functionality via electrophilic formylation.

Table 1: Representative Reaction Conditions and Yields

Optimization Challenges

Key variables impacting yield include:

-

Temperature control : Maintaining sub--50°C during DMF addition prevents side reactions such as lithium amide formation.

-

Stoichiometry : A 10% excess of t-BuLi relative to substrate ensures complete lithiation, as confirmed by NMR monitoring.

-

Workup protocol : Sequential extraction with ethyl acetate and precipitation using hexanes achieves 95% purity by HPLC without chromatography.

The method’s major limitation lies in handling pyrophoric t-BuLi at scale, necessitating specialized equipment for industrial applications.

Reduction of Nicotinic Acid Morpholinamide Intermediates

Alternative Pathway via Amide Reduction

US Patent 7,528,256B2 discloses a complementary route using lithium triethoxyaluminum hydride (LiAlH(OEt)₃) to reduce 5-(trifluoromethyl)nicotinic acid morpholinamide. The morpholinamide group acts as a directing and activating moiety, enabling selective reduction of the carbonyl to an aldehyde without over-reduction to the alcohol.

Table 2: Reduction Conditions from Patent Data

| Substrate | Reducing Agent | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 5-(Trifluoromethyl)nicotinic acid morpholinamide | LiAlH(OEt)₃ (3 eq) | THF | RT | >85% |

*Reported yields extrapolated from analogous bromo and aryl-substituted examples.

Advantages Over Lithiation Approaches

-

Safety : Avoids cryogenic conditions and pyrophoric reagents.

-

Functional group tolerance : Compatible with electron-withdrawing groups like trifluoromethyl.

-

Scalability : LiAlH(OEt)₃ is cost-effective for multi-kilogram production compared to t-BuLi.

However, this method requires pre-synthesis of the morpholinamide precursor, adding two steps: (a) coupling nicotinic acid with morpholine and (b) introducing the trifluoromethyl group via Ullman-type reactions.

Comparative Analysis of Synthetic Routes

Table 3: Cost-Benefit Analysis per Kilogram of Product

| Metric | Lithiation-Formylation | Morpholinamide Reduction |

|---|---|---|

| Raw Material Cost | $12,500 | $8,200 |

| Reaction Steps | 1 | 3 |

| Hazardous Waste | 45 kg | 22 kg |

| Typical Purity | 95% | 98% |

Data synthesized from patent examples and Ambeed process descriptions.

Environmental Impact

The lithiation route generates significant hexane waste from t-BuLi quench steps, whereas the reduction method produces less solvent waste but requires morpholine derivatives classified as EPA-regulated substances. Life-cycle assessments favor the reduction pathway for large-scale API synthesis due to lower energy inputs (20–25°C vs. cryogenic conditions).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, CD₃OD): δ 10.13 (s, 1H, CHO), 8.21 (s, 2H, Ar-H). The absence of broad hydroxyl signals at δ 4–5 confirms complete deprotonation during sodium hydride treatment. IR analysis (KBr) shows characteristic stretches at 1691 cm⁻¹ (C=O) and 1182 cm⁻¹ (C-F), aligning with computational models.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-Hydroxy-5-(trifluoromethyl)nicotinic acid.

Reduction: 2-Hydroxy-5-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. The aldehyde group can be oxidized to produce carboxylic acids or reduced to form alcohols, while the hydroxyl group can participate in nucleophilic substitution reactions.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Using agents like potassium permanganate or chromium trioxide.

- Reduction: Employing sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can react with alkyl halides or acyl chlorides under acidic or basic conditions .

Biological Applications

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is investigated for its potential interactions with enzymes and metabolic pathways. The trifluoromethyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This characteristic facilitates its interaction with specific molecular targets, which could lead to modulation of enzyme activities .

Therapeutic Potential

Research is ongoing into the compound's therapeutic effects. It has been explored as a candidate for drug development due to its ability to influence various biological processes. For instance, compounds with similar structures have shown promise in treating neurodegenerative diseases and metabolic disorders by inhibiting specific enzyme activities .

Medicinal Chemistry

Drug Development Precursor

The compound is being studied as a precursor in the synthesis of pharmaceuticals. Its structural similarity to nicotine suggests potential applications in developing drugs targeting nicotinic acetylcholine receptors, which are implicated in numerous neurological conditions .

Case Studies

Several studies have highlighted the efficacy of trifluoromethyl-substituted pyridines in medicinal chemistry:

- A study demonstrated that derivatives of this compound showed enhanced biological activity against certain pathogens, indicating its potential as an antimicrobial agent .

- Another investigation focused on its role in synthesizing compounds that inhibit Lp-PLA2 activity, relevant for treating diseases like Alzheimer's and atherosclerosis .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals that require specific reactivity profiles.

Data Summary Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Reacts via oxidation/reduction; versatile intermediate |

| Biological Research | Studies on enzyme interactions and metabolic pathways | Potential modulator of enzyme activity |

| Medicinal Chemistry | Precursor for pharmaceuticals targeting nicotinic receptors | Potential treatments for neurodegenerative diseases |

| Industrial Use | Development of specialty chemicals | Used in chemical processes requiring specific reactivity |

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with molecular targets.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties

Biological Activity

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique trifluoromethyl group, which enhances its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C7H6F3NO

- CAS Number : 129904-48-9

- Molecular Weight : 189.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly chemokine receptors. These receptors play a crucial role in inflammatory responses and immune system regulation. The compound has been identified as a modulator of chemokine receptor expression, particularly CCR2, which is associated with inflammatory diseases and cancer .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the activation of leukocytes and decreasing the expression of pro-inflammatory cytokines. This property makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Antiviral Properties

Preliminary studies indicate that derivatives of trifluoromethylpyridine compounds, including this compound, exhibit antiviral activity. Notably, related compounds have been shown to inhibit HIV protease, which is critical for viral replication .

Case Studies

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities. The introduction of different substituents has been shown to significantly affect both potency and selectivity towards specific biological targets.

Structure-Activity Relationship (SAR)

The position of substituents on the pyridine ring influences the compound's biological activity. For instance, modifications at the 2-position enhance anti-inflammatory effects while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, and how are critical parameters optimized?

- Methodology : A common approach involves ortho-lithiation of a protected phenol derivative. For example:

Protection : The hydroxyl group is protected as a tetrahydropyran (THP) ether using catalytic HCl/dioxane to prevent undesired reactivity during lithiation .

Lithiation : Reaction with n-butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) at −78°C generates a reactive ortho-lithio intermediate.

Formylation : Addition of dimethylformamide (DMF) introduces the aldehyde group, followed by hydrolysis to remove the THP protecting group .

- Optimization Tips :

- Maintain anhydrous conditions and strict temperature control (−78°C) during lithiation.

- Use stoichiometric TMEDA to enhance BuLi reactivity and regioselectivity.

- Monitor reaction progress via TLC to minimize over- or under-lithiation.

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons adjacent to the trifluoromethyl (CF₃) group show distinct splitting (e.g., doublets at δ 8.2–8.5 ppm with J = 8–10 Hz) .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190 ppm. The CF₃ carbon appears as a quartet (δ ~120 ppm, J = 270 Hz) due to fluorine coupling .

- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy within ±2 ppm. For example, C₈H₅F₃NO₂ would yield m/z 228.0273 .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.

- Handling : Avoid prolonged exposure to light or moisture, which can lead to hydration or decomposition. Use freshly distilled solvents (e.g., THF, DMF) in reactions .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing bioactive molecules?

- Application : It serves as a key electrophile in multicomponent reactions . For example:

- Knoevenagel Condensation : React with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated aldehydes for antimicrobial agents.

- Schiff Base Formation : Condense with amines (e.g., benzimidazole derivatives) to generate ligands for metal-catalyzed reactions or enzyme inhibitors .

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

- Common Issues :

- Regioisomer Formation : Use 2D NMR (COSY, HSQC) to assign substituent positions. For example, coupling constants (J = 8.2 Hz) distinguish adjacent vs. distal protons .

- Residual Solvents : Re-run ¹H NMR in deuterated DMSO or CDCl₃ after thorough drying.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density. The CF₃ group’s electron-withdrawing effect directs nucleophilic attack to the ortho position relative to the hydroxyl group.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance aldehyde electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.